

A Comparative Guide to ATR Inhibitors in Ovarian Cancer: Berzosertib (VE-822)

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Compound of Interest		
Compound Name:	Atr-IN-15	
Cat. No.:	B12414063	Get Quote

A comparative analysis of **ATR-IN-15** and Berzosertib (VE-822) in the context of ovarian cancer cannot be provided at this time, as publicly available scientific literature and databases do not contain information on a compound designated "**ATR-IN-15**."

This guide will therefore focus on providing a comprehensive overview of the well-documented ATR inhibitor, Berzosertib (VE-822), and its closely related precursor, VE-821, in the treatment of ovarian cancer. This information is intended for researchers, scientists, and drug development professionals.

Introduction to ATR Inhibition in Ovarian Cancer

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway.[1][2] In many cancer cells, including those of ovarian origin, there is an increased reliance on the ATR-mediated checkpoint for survival due to underlying genomic instability and replication stress.[3] This dependency presents a therapeutic window for ATR inhibitors (ATRi), which can selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific DNA repair defects. [4]

Berzosertib (also known as VE-822, M6620, or VX-970) is a potent and selective ATR inhibitor that has been investigated in clinical trials for ovarian cancer.[5][6] Its precursor, VE-821, has been extensively used in preclinical studies to establish the mechanism of action and therapeutic potential of ATR inhibition in this malignancy.



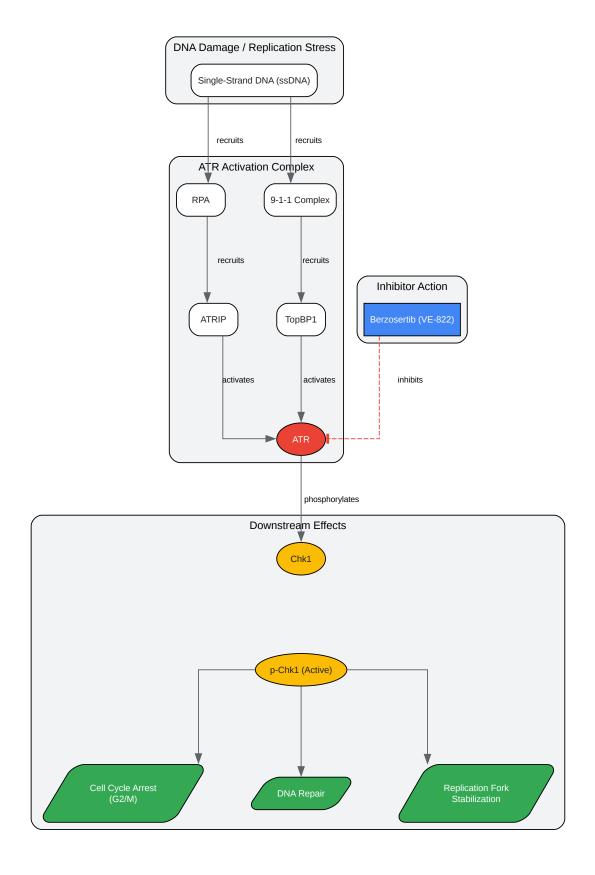
Berzosertib (VE-822) and VE-821: A Profile

Berzosertib is a first-in-class ATR inhibitor to enter clinical trials.[5] Preclinical studies with VE-821 and Berzosertib have demonstrated their ability to abrogate the G2/M cell cycle checkpoint, increase DNA damage, and enhance the efficacy of various chemotherapeutic agents and PARP inhibitors in ovarian cancer models.[4][7]

Mechanism of Action

Upon DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Chk1.[1] This leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Berzosertib prevents this phosphorylation cascade, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.





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Caption: ATR Signaling Pathway and Inhibition by Berzosertib.



Quantitative Data Presentation

The following tables summarize key quantitative data for VE-821 and Berzosertib from preclinical and clinical studies in ovarian cancer.

Table 1: In Vitro Efficacy of VE-821 in Ovarian Cancer Cell Lines

Cell Line	Histological Subtype	IC50 (μM) of VE-821 (Monotherapy)	Combination Effect with Cisplatin	Reference
OVCAR-8	High-Grade Serous	Not Reported	Sensitizes	[7]
SKOV3	Adenocarcinoma	Not Reported	Sensitizes	[7]
CAOV3	High-Grade Serous	~2.5	Not Reported	[1]
IGROV1	Adenocarcinoma	~3.5	Not Reported	[1]

Table 2: Clinical Efficacy of Berzosertib in Combination with Gemcitabine in Platinum-Resistant High-Grade Serous Ovarian Cancer (Phase II Trial)

Parameter	Gemcitabin e + Berzosertib	Gemcitabin e Alone	Hazard Ratio (90% CI)	p-value	Reference
Median Progression- Free Survival (weeks)	22.9	15.3	0.57 (0.33- 0.99)	0.044	[8]
Objective Response Rate	8%	8%	-	-	[9]
Clinical Benefit Rate	54%	23%	-	0.23	[9]



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

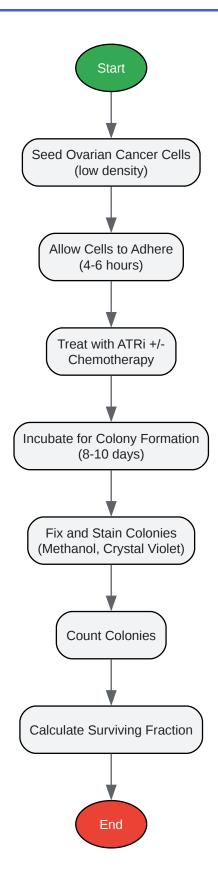
Cell Viability/Clonogenic Survival Assay

This assay is used to determine the long-term proliferative capacity of cells after treatment with a drug.

Protocol:

- Ovarian cancer cells (e.g., OVCAR-8, SKOV3) are seeded at a low density (e.g., 250-500 cells/well) in 6-well plates and allowed to adhere for 4-6 hours.
- Cells are then treated with varying concentrations of the ATR inhibitor (e.g., VE-821) alone or in combination with a chemotherapeutic agent (e.g., cisplatin).
- The treatment medium is left on the cells for an extended period (e.g., 8-10 days) to allow for colony formation.
- After the incubation period, the medium is removed, and the colonies are fixed with a solution of methanol and acetic acid.
- Colonies are then stained with crystal violet.
- The number of colonies (typically defined as containing >50 cells) is counted. The surviving
 fraction is calculated as the ratio of the number of colonies in the treated wells to that in the
 control wells.[7]





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Caption: Workflow for a Clonogenic Survival Assay.



Western Blotting for Phospho-Chk1

This technique is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, Chk1.

Protocol:

- Ovarian cancer cells are seeded and grown to a desired confluency.
- Cells are pre-treated with the ATR inhibitor (e.g., VE-821) for a short period (e.g., 15-60 minutes).
- A DNA-damaging agent (e.g., gemcitabine or topotecan) is added to induce ATR activation.
- After the desired treatment time, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Chk1 (e.g., anti-pChk1 Ser345).
- A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.
- The signal is detected using a chemiluminescent substrate and imaged. Membranes are
 often stripped and re-probed for total Chk1 and a loading control (e.g., β-actin) to ensure
 equal protein loading.[7]

Conclusion

Berzosertib (VE-822) and its precursor VE-821 have demonstrated significant preclinical and clinical activity in ovarian cancer, primarily by sensitizing tumor cells to chemotherapy. The mechanism of action, centered on the inhibition of the ATR-Chk1 signaling pathway, is well-established. While direct comparative data against "ATR-IN-15" is unavailable, the extensive



research on Berzosertib provides a strong rationale for its continued investigation in ovarian cancer, particularly in combination with DNA-damaging agents. Future research will likely focus on identifying predictive biomarkers to select patients who will benefit most from ATR inhibitor therapy.

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